molecular formula C27H28N2O4 B15079274 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B15079274
M. Wt: 444.5 g/mol
InChI Key: OZKKZZKSCNIQAX-UHFFFAOYSA-N
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Description

Its structure features a benzyloxy group at the para position and an ethoxy group at the meta position on the phenyl ring, distinguishing it from analogs with methoxy, halogenated, or other substituents. The 7,7-dimethyl and 5-oxo-tetrahydrochromene core contributes to conformational rigidity, while the nitrile and amino groups enhance polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C27H28N2O4/c1-4-31-22-12-18(10-11-21(22)32-16-17-8-6-5-7-9-17)24-19(15-28)26(29)33-23-14-27(2,3)13-20(30)25(23)24/h5-12,24H,4,13-14,16,29H2,1-3H3

InChI Key

OZKKZZKSCNIQAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied for their ability to inhibit certain enzymes, which can be crucial in the treatment of diseases like cancer or bacterial infections . The pathways involved often include binding to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, synthesis yields, melting points, and biological activities of the target compound and its analogs:

Compound Name / ID Substituents on Phenyl Ring Yield (%) Melting Point (°C) Key Biological Activity Reference ID
Target Compound 4-(Benzyloxy)-3-ethoxy N/A N/A Inferred tyrosinase inhibition*
6o (2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-...) 4-(Benzyloxy)-3-methoxy 64 224–226 Tyrosinase inhibition
6g (2-Amino-4-(4-((4-chlorobenzyl)oxy)phenyl)-...) 4-(4-Chlorobenzyloxy) 64 207–208 Tyrosinase inhibition
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxy N/A N/A Anticancer (Bcl-2 interaction)
2-Amino-4-(3-bromophenyl)-7,7-dimethyl-... 3-Bromo 86 N/A N/A
4k (2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-...) 4-(4-Fluorobenzyloxy)-3-methoxy N/A N/A N/A

Notes:

  • Substituent Effects: Ethoxy vs. Halogenation: Chloro- (6g) and bromo-substituted derivatives exhibit stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets (e.g., tyrosinase active site) . Dimethoxy Substitution: The 3,4-dimethoxyphenyl analog shows conformational rigidity (half-boat cyclohexane and "V"-shaped pyran rings), critical for Bcl-2 protein binding in cancer cells .
  • Synthetic Efficiency : The 3-bromophenyl derivative achieved an 86% yield via a one-pot reaction, suggesting favorable kinetics for bulky substituents .

Conformational and Crystallographic Analysis

The (4R,7S)-configured 3,4-dimethoxyphenyl derivative adopts a half-boat conformation in the cyclohexane ring and a "V"-shaped pyran ring, as revealed by X-ray crystallography . Such conformational preferences influence binding to biological targets and could differ in the target compound due to its ethoxy group’s steric demands.

Biological Activity

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 337498-99-4) is a complex organic compound with potential therapeutic applications. This article examines its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

  • Molecular Formula : C27H28N2O4
  • Molecular Weight : 444.52 g/mol
  • Structure : The compound features a chromene core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives. For instance:

  • Mechanism : Chromenes may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Findings : In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells) .

2. Antimicrobial Activity

The compound has been screened for its antimicrobial properties:

  • Testing : It was tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Results : Results indicated significant antibacterial activity, suggesting its potential use in treating bacterial infections .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many diseases:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX and LOX.
  • Evidence : Studies reported a reduction in inflammation markers in animal models treated with related chromene derivatives .

Case Studies and Research Findings

StudyFocusFindings
Kemnitzer et al. (2008)AnticancerIdentified significant apoptosis induction in cancer cell lines.
Abd-El-Aziz et al. (2004)AntimicrobialDemonstrated effective inhibition of bacterial growth in vitro.
Brühlmann et al. (2001)Anti-inflammatoryShowed decreased levels of inflammatory markers in treated models.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to its substituents can significantly affect its biological activity:

  • Substituent Effects : The presence of the benzyloxy and ethoxy groups enhances solubility and possibly bioavailability.

Q & A

Q. Advanced

  • Steric Effects : Bulkier benzyloxy groups may hinder target binding compared to smaller substituents (e.g., methoxy or methyl groups) .
  • Electronic Effects : Ethoxy’s electron-donating nature enhances π-π stacking, potentially improving antioxidant activity.
  • SAR Validation : Comparative MIC assays against S. aureus and E. coli under standardized protocols (e.g., 24 h incubation, 37°C) quantify substituent impact. QSAR models incorporating Hammett σ constants predict activity trends .

What strategies resolve discrepancies in reported antioxidant activities of similar chromenes?

Q. Advanced

  • Standardized Assays : Replicate DPPH radical scavenging assays (0.1 mM DPPH in ethanol, 30 min incubation) to ensure consistency.
  • Cross-Validation : Use electron paramagnetic resonance (EPR) spectroscopy to directly measure radical quenching, complementing UV-Vis data.
  • Structural Controls : Compare with derivatives like 4-methylphenyl (IC50 = 12 µM) vs. dimethylamino (IC50 = 8 µM) to isolate substituent effects .

What advanced techniques characterize the nitrile group’s electronic environment?

Q. Advanced

  • FTIR : C≡N stretch at ~2220 cm⁻¹ confirms nitrile presence.
  • ¹³C NMR : Nitrile carbon resonance at δ 115–120 ppm.
  • XPS : N 1s binding energy at ~399.5 eV correlates with electron density.
  • DFT Calculations : B3LYP/6-31G* models validate experimental data and predict reactivity .

What crystallographic challenges arise from flexible ethoxy/benzyloxy side chains?

Q. Advanced

  • Disorder Mitigation : Grow crystals via slow evaporation (0.5°C/day) in dichloromethane/hexane. Low-temperature (100 K) data collection reduces thermal motion.
  • Refinement : Apply SHELXL restraints (SIMU/DELU) to model disordered regions. Compare with rigid analogs (e.g., 3-trifluoromethylphenyl derivatives) to infer conformational preferences .

How can synthetic yields be optimized for large-scale research applications?

Q. Advanced

  • DOE Approaches : Vary solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (5–10 mol%), and temperature (60–90°C) to identify optimal conditions.
  • In Situ Monitoring : Use HPLC to track intermediate formation (retention time = 4.2 min for chromene precursor).
  • Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield (70–75%) .

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